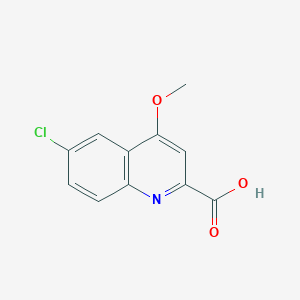

6-Chloro-4-methoxyquinoline-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-4-methoxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 4th position, and a carboxylic acid group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxyquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-4-methoxyaniline with diethyl ethoxymethylenemalonate under reflux conditions, followed by cyclization and subsequent hydrolysis to yield the desired product . Another approach includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the chloro and methoxy substituents on the quinoline ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-4-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, alcohols, aldehydes, and various substituted quinoline derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacological Applications

1. Anti-Tuberculosis Activity

Recent studies have highlighted the potential of quinoline derivatives, including 6-Chloro-4-methoxyquinoline-2-carboxylic acid, as inhibitors of Mycobacterium tuberculosis. A series of arylated quinoline carboxylic acids were tested for their efficacy against both replicating and non-replicating forms of the bacterium. Compounds similar to this compound exhibited significant inhibitory activity in high-capacity screening methods like the LORA assay, which assesses efficacy against non-replicating M. tuberculosis under low-oxygen conditions .

2. Anti-Malarial Activity

The compound has also been investigated for its antiplasmodial properties against Plasmodium falciparum, the parasite responsible for malaria. Quinoline derivatives have shown moderate potency in inhibiting the blood stages of the parasite. Notably, some compounds derived from quinoline-4-carboxamides demonstrated excellent oral efficacy in mouse models, with effective doses below 1 mg/kg . The mechanism of action involves inhibition of translation elongation factor 2 in P. falciparum, indicating a novel approach to malaria treatment .

Table 1: Summary of Research Findings on this compound

3. Development Challenges

Despite promising results, the development of quinoline-based drugs faces challenges such as drug resistance and the need for improved pharmacokinetic properties. The emergence of resistant strains necessitates ongoing research to identify new compounds that can circumvent these issues .

Mecanismo De Acción

The mechanism of action of 6-Chloro-4-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms, leading to their death. In antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-2-methylquinoline-4-carboxylic acid

- 4-Methoxyquinoline-2-carboxylic acid

- 6-Chloroquinoline-2-carboxylic acid

Uniqueness

6-Chloro-4-methoxyquinoline-2-carboxylic acid is unique due to the presence of both chloro and methoxy substituents, which can enhance its biological activity and selectivity compared to other quinoline derivatives .

Actividad Biológica

6-Chloro-4-methoxyquinoline-2-carboxylic acid is a compound of interest due to its diverse biological activities. This article aims to synthesize existing research findings on its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Notably, it has been shown to modulate signaling pathways and inhibit enzyme activities related to inflammation and cancer progression.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cancer cell proliferation.

- Cellular Signaling Modulation: It can disrupt cellular signaling pathways, affecting cell survival and apoptosis.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

-

Anticancer Activity:

- In vitro Studies: The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited potent inhibition of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells .

- Mechanism: The inhibition of P-gp enhances the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells.

- Antimicrobial Effects:

- Antiplasmodial Activity:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of the chloro and methoxy groups at specific positions on the quinoline ring significantly influences their pharmacological properties.

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 6 | Chloro | Enhances VEGFR-2 inhibition |

| 4 | Methoxy | Improves solubility and bioavailability |

Findings:

- Compounds with halogen substituents at position 6 showed higher potency against cancer cell lines compared to their fluorinated counterparts.

- The methoxy group at position 4 contributes to better physicochemical properties, enhancing absorption and distribution in biological systems.

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

-

Cancer Treatment:

- A study demonstrated that derivatives of this compound could significantly reduce tumor size in xenograft models when administered alongside conventional chemotherapy agents.

- Antimicrobial Testing:

Propiedades

IUPAC Name |

6-chloro-4-methoxyquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-10-5-9(11(14)15)13-8-3-2-6(12)4-7(8)10/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNCPSJHGWOXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.